1,2,3,4-Tetrahydrophenazine

Electrochromic materials Conjugated polymers Organic electronics

1,2,3,4-Tetrahydrophenazine's unique partially hydrogenated scaffold combines donor-acceptor character, solubility, and synthetic versatility unavailable in fully aromatic or aliphatic analogs. As an acceptor unit in DAD polymers, it enables 1.5 eV band gap and 95% optical contrast retention after 500 cycles for smart windows and adaptive camouflage. It also serves as a key intermediate for 1-aminophenazines (up to 92% yield) and Cu(II)/Cu(I) spectrophotometric determination (2–50 µM).

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 4829-73-6
Cat. No. B181566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrophenazine
CAS4829-73-6
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3N=C2C1
InChIInChI=1S/C12H12N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6H,3-4,7-8H2
InChIKeyIMSHIOJKUPGIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydrophenazine (CAS 4829-73-6): Structural and Spectral Reference for Phenazine-Based Procurement


1,2,3,4-Tetrahydrophenazine (CAS 4829-73-6) is a partially hydrogenated phenazine derivative (C₁₂H₁₂N₂, MW 184.24) containing a saturated cyclohexane ring fused to a quinoxaline core [1]. This unique bicyclic scaffold bridges fully aromatic phenazine and fully saturated decahydrophenazine analogs, providing distinct electronic and steric properties. The compound is characterized by a melting point of 81–85 °C and a boiling range of 125–156 °C at 7 Torr , with comprehensive spectral data including MS (SDBS-MS-IW-1674) and IR (nujol mull) available from authoritative databases [2].

Why 1,2,3,4-Tetrahydrophenazine Cannot Be Replaced by Generic Phenazine or Quinoxaline Analogs


Generic substitution with unsubstituted phenazine, fully saturated decahydrophenazine, or simple quinoxaline fails because the partially hydrogenated cyclohexane ring in 1,2,3,4-tetrahydrophenazine confers a unique combination of donor-acceptor electronic character, solubility profile, and synthetic versatility that cannot be replicated by fully aromatic or fully aliphatic analogs [1]. In electrochromic polymers, the cyclohexyl-quinoxaline core enables a low optical band gap of 1.5 eV and exceptional electrochemical stability (95% optical contrast retention after 500 cycles) [2], a property not achievable with phenazine-based monomers. Additionally, the 1,2,3,4-tetrahydro substitution pattern serves as a critical intermediate for aminative aromatization to 1-aminophenazines via elemental sulfur-mediated transformation [3], a pathway unavailable to other hydrogenation isomers.

Quantitative Differentiation of 1,2,3,4-Tetrahydrophenazine Against Phenazine and Related Analogs


Electrochromic Polymer Performance: Optical Band Gap and Cycling Stability of 1,2,3,4-Tetrahydrophenazine-EDOT Copolymer

The EDOT-1,2,3,4-tetrahydrophenazine donor-acceptor polymer (P(EBE)) exhibits an optical band gap of 1.5 eV, significantly lower than typical poly(3,4-ethylenedioxythiophene) (PEDOT) homopolymer (∼1.6–1.7 eV) and phenazine-based conjugated polymers (∼2.0–2.5 eV), enabling absorption in the near-infrared region [1]. The polymer retains 95% of its optical contrast after 500 switching cycles and maintains nearly full electroactivity after 1000 cycles [1], outperforming many quinoxaline-based electrochromic polymers that typically show >20% degradation within 200–300 cycles.

Electrochromic materials Conjugated polymers Organic electronics

Synthetic Versatility: Aminative Aromatization to 1-Aminophenazines via Elemental Sulfur

1,2,3,4-Tetrahydrophenazine undergoes sulfur-promoted aminative aromatization with primary and secondary amines to yield functionalized 1-aminophenazines in a single step, with reported yields ranging from 65% to 92% depending on amine nucleophilicity [1]. This transformation exploits the unique cyclohexane-fused quinoxaline framework; analogous attempts with 2,3-dihydrophenazine or fully aromatic phenazine fail to undergo this reaction due to the absence of the requisite α,β-unsaturated imine/enamine tautomeric equilibrium present in the 1,2,3,4-tetrahydro scaffold [1].

Synthetic methodology Heterocyclic chemistry Aromatization

Metal Complexation Stoichiometry: 1:2 Cu(II) and Cu(I) Binding of 1-Isonitroso Derivative

The 1-isonitroso derivative of 1,2,3,4-tetrahydrophenazine (HITF) forms 1:2 metal-to-ligand complexes with both Cu(II) and Cu(I) ions, enabling spectrophotometric copper determination in the 2–50 × 10⁻⁶ M range [1]. In contrast, unsubstituted phenazine and quinoxaline exhibit negligible copper binding under comparable conditions due to the absence of the oxime chelating moiety [1]. The equilibrium constants for complex formation have been quantitatively characterized, providing a robust analytical framework.

Coordination chemistry Analytical chemistry Spectrophotometry

High-Value Application Scenarios for 1,2,3,4-Tetrahydrophenazine in Research and Industry


Electrochromic Device Fabrication Requiring High Cycling Stability and Low Band Gap

Use 1,2,3,4-tetrahydrophenazine as the acceptor unit in donor-acceptor-donor (DAD) type monomers (e.g., with EDOT) for electrochromic polymer films. The resulting P(EBE) polymer demonstrates 95% optical contrast retention after 500 cycles and a 1.5 eV band gap [1], making it suitable for smart windows, displays, and adaptive camouflage where long-term switching durability and NIR modulation are critical performance metrics.

Synthesis of 1-Aminophenazine Libraries for Medicinal Chemistry and Materials Screening

Employ 1,2,3,4-tetrahydrophenazine as a key intermediate in sulfur-mediated aminative aromatization to generate diverse 1-aminophenazine derivatives with yields up to 92% [2]. This route provides efficient access to phenazine-based pharmacophores (e.g., antibacterial, antitumor candidates) and functional organic materials, bypassing multi-step traditional syntheses.

Analytical Method Development for Copper Quantification Using Oxime Derivatives

Convert 1,2,3,4-tetrahydrophenazine to its 1-isonitroso derivative (HITF) for use as a selective spectrophotometric reagent for Cu(II) and Cu(I) determination in the 2–50 µM range [3]. The well-characterized 1:2 complex stoichiometry and defined equilibrium constants support robust calibration curves for environmental, industrial, or biological copper analysis.

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